molecular formula C6H9NO2 B034545 3,4-dimethoxy-1H-pyrrole CAS No. 105935-07-7

3,4-dimethoxy-1H-pyrrole

Cat. No. B034545
M. Wt: 127.14 g/mol
InChI Key: QTTXPSXLMFARIT-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-1H-pyrrole” is a chemical compound with the molecular formula C6H9NO2 . It is also known by other names such as “3,4-DIMETHOXYPYRROLE” and "3,4-dimethoxy-1H-pyrrol" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “3,4-di (1H-indol-3-yl)-1H-pyrrole-2,5-dione” was synthesized through a three-step reaction involving amidation, nucleophilic substitution, and cyclization . Another compound, “3,4-Diphenyl-1H-pyrrolo [2,3-b]pyridine”, was obtained via a four-step reaction .


Molecular Structure Analysis

The molecular structure of “3,4-dimethoxy-1H-pyrrole” consists of a pyrrole ring with two methoxy groups attached at the 3rd and 4th positions . The InChI representation of the molecule is “InChI=1S/C6H9NO2/c1-8-5-3-7-4-6 (5)9-2/h3-4,7H,1-2H3” and the canonical SMILES representation is "COC1=CNC=C1OC" .


Physical And Chemical Properties Analysis

The molecular weight of “3,4-dimethoxy-1H-pyrrole” is 127.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are both 127.063328530 g/mol . The topological polar surface area is 34.2 Ų .

Scientific Research Applications

  • Unsymmetrically 3,4-Disubstituted Pyrroles : 3,4-Bis(trimethylsilyl)-1H-pyrrole has been identified as a versatile building block for creating unsymmetrically 3,4-disubstituted pyrroles. This compound allows for stepwise regiospecific ipso mono-halogenation and Sonogashira cross-coupling, demonstrating its utility in chemical synthesis (H. Chan et al., 1997).

  • Chelating Agents : 3,4-Dichloro-2,5-diamidopyrroles have shown potential as novel chelating agents, forming an unusual anionic narcissistic dimer in the solid state when exposed to basic anions (S. Camiolo et al., 2002).

  • Catalysis and Photocatalysis : 1-Tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole is a highly reactive and strained five-membered cyclic cumulene with potential applications in catalysis and photocatalysis (Jian-Hui Liu et al., 1999).

  • Regioselective Synthesis : A highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles has been developed, leveraging the ipso-directing property of a trimethylsilyl group. This method is significant for chemical synthesis (J H Liu et al., 2000).

  • Organic Synthesis : Photochemical radical cyclization of γ, δ-unsaturated ketone oximes to 3,4-dihydro-2H-pyrroles is a promising method for synthesizing organic compounds with diverse properties (Mitsuru Kitamura et al., 2005).

  • Supramolecular Polymers : An anionic supramolecular polymer containing 3,4-dichloro-2,5-diamido-substituted pyrrole anion dimers has been synthesized, resulting in polyanionic chains linked via an "orthogonal" hydrogen-bonding network (Philip A. Gale et al., 2002).

  • Paal-Knorr 1H-Pyrrole Synthesis : A novel synthesis approach for 3H-pyrroles and intermediates in the Paal-Knorr 1H-pyrrole synthesis has been demonstrated using 1,4-diketones and liquid ammonia (Pak-Kan Chiu et al., 1987).

  • Nanocomposite Properties : A nanocomposite synthesized using 3,4-Dimethyl pyrrole and 2,5-Dimethoxy aniline shows promising properties, including electrical conductivity and amorphous nature (R. Rathore & Soni Sharma, 2018).

  • Antimicrobial Agents : Novel pyrrole chalcone derivatives have been synthesized, showing significant antimicrobial activity. These derivatives could be suitable for the development of new therapeutic tools (M. Hublikar et al., 2019).

  • Conductive and Magnetic Properties : Poly(3,4-dimethoxypyrrole) exhibits unusual solvatoconductive properties, while poly(3,4-ethylenedioxypyrrole) shows a wider range of conductivity potential (G. Zotti et al., 2000).

properties

IUPAC Name

3,4-dimethoxy-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-8-5-3-7-4-6(5)9-2/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTXPSXLMFARIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456454
Record name 3,4-DIMETHOXYPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-1H-pyrrole

CAS RN

105935-07-7
Record name 3,4-DIMETHOXYPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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